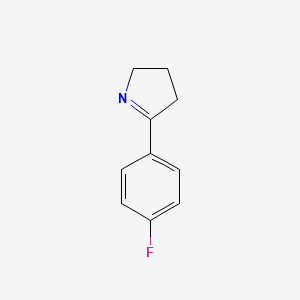![molecular formula C17H23N3O3 B13681719 N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)
N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide: is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole ring system is known for its presence in various natural products and pharmaceuticals, making it a crucial scaffold in medicinal chemistry. The compound also contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with tryptamine and Boc-protected glycine.
Coupling Reaction: The primary step involves coupling tryptamine with Boc-protected glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 3-positions of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is used as an intermediate in the synthesis of more complex molecules. Its indole moiety makes it a valuable building block in the development of new organic compounds.
Biology: The compound’s indole structure is significant in the study of biological systems, particularly in understanding the behavior of indole-containing biomolecules.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound can be used in the synthesis of potential therapeutic agents.
Industry: In the pharmaceutical industry, this compound can serve as a precursor for the development of drugs and other bioactive molecules.
作用機序
The mechanism of action of N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is largely dependent on its indole moiety. Indole derivatives are known to interact with various biological targets, including enzymes and receptors. The Boc-protecting group ensures that the amine functionality remains protected during synthetic transformations, allowing for selective reactions at other sites of the molecule.
Molecular Targets and Pathways:
Enzymes: Indole derivatives can inhibit or activate enzymes involved in metabolic pathways.
Receptors: They can bind to receptors, modulating signal transduction pathways.
類似化合物との比較
- N-(Indol-2-yl)acetamide
- N-(Indol-3-yl)acetamide
- N-(1-Methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide
Comparison:
- N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is unique due to the presence of the Boc-protecting group, which provides stability and selectivity during chemical reactions.
- N-(Indol-2-yl)acetamide and N-(Indol-3-yl)acetamide lack the Boc group, making them more reactive but less stable.
- N-(1-Methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide features additional substituents that can alter its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H23N3O3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-11-15(21)18-9-8-12-10-19-14-7-5-4-6-13(12)14/h4-7,10,19H,8-9,11H2,1-3H3,(H,18,21)(H,20,22) |
InChIキー |
FYCGKBYRUZVXQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


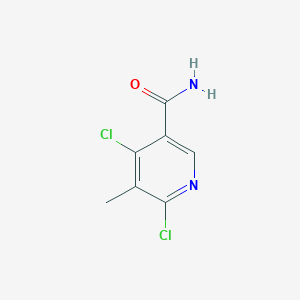
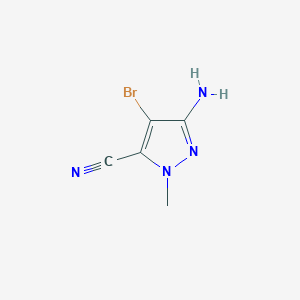
![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)

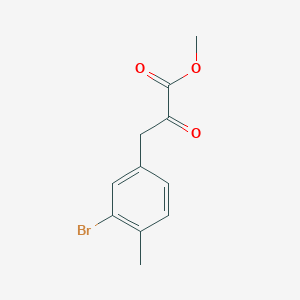
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
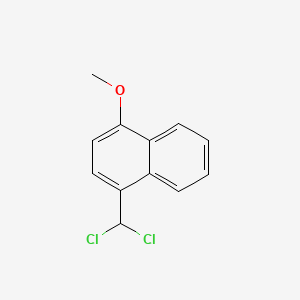
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)


![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)
![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
